molecular formula C19H42BrN B568867 Hexadecyltrimethylammonium Bromide-d9 CAS No. 95217-14-4

Hexadecyltrimethylammonium Bromide-d9

Cat. No.: B568867
CAS No.: 95217-14-4
M. Wt: 373.511
InChI Key: LZZYPRNAOMGNLH-WWMMTMLWSA-M
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Description

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide-d9, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a range of biochemical and molecular biology techniques.

Mechanism of Action

Target of Action

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .

Mode of Action

CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .

Biochemical Pathways

The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .

Pharmacokinetics

As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.

Result of Action

The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .

Action Environment

The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .

Biochemical Analysis

Biochemical Properties

Hexadecyltrimethylammonium Bromide-d9 plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is primarily due to its surfactant properties, which allow it to interact with both polar and non-polar molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Transport and Distribution

This compound can be transported and distributed within cells and tissues . Detailed information about its interaction with transporters or binding proteins, and effects on its localization or accumulation is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d9 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of deuterium oxide (D2O). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the quaternary ammonium compound. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of hexadecyltrimethylammonium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields hexadecyltrimethylammonium nitrate .

Scientific Research Applications

Comparison with Similar Compounds

Hexadecyltrimethylammonium Bromide-d9 is similar to other quaternary ammonium compounds such as:

This compound is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications where isotopic labeling is beneficial .

Properties

IUPAC Name

hexadecyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

cetyl benzyl dimethyl ammonium bromide or chloride.
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